2,5-Dichloroisophthalic acid

Description

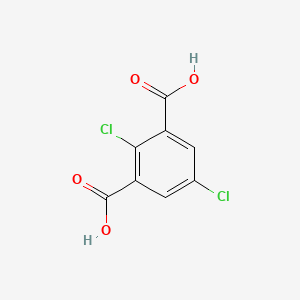

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Cl2O4 |

|---|---|

Molecular Weight |

235.02 g/mol |

IUPAC Name |

2,5-dichlorobenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H4Cl2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

InChI Key |

SBKWSVXSBIBFLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)C(=O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,5 Dichloroisophthalic Acid

Established Synthetic Routes to 2,5-Dichloroisophthalic Acid

The traditional synthesis of this compound primarily relies on two main strategies: the oxidation of substituted aromatic precursors and the halogenation followed by carboxylation of aromatic rings.

A common method for synthesizing dichloroisophthalic acids is through the liquid-phase oxidation of corresponding dichloro-m-xylenes. google.com For instance, the oxidation of a mixture of isomeric dichloro-m-xylenes can be achieved using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution at reflux. google.com In a specific example, a mixture of dichloro-m-xylene was oxidized over 67 hours with incremental additions of potassium permanganate, resulting in a 97 mol percent yield of mixed dichloroisophthalic acids after work-up. google.com

Another precursor for a related isomer, 2,5-dichloroterephthalic acid, is 2,5-dichloro-1,4-dimethylbenzene, which can be oxidized in an acetic acid medium. google.com While this example pertains to the terephthalic acid isomer, the principle of oxidizing dichlorinated dimethylbenzenes is a key strategy in this area of chemical synthesis.

A general representation of this oxidation reaction is shown below:

Reaction of Dichloro-m-xylene with an oxidizing agent to yield Dichloroisophthalic acid.

| Precursor | Oxidizing Agent | Reaction Conditions | Yield |

| Dichloro-m-xylene | Potassium permanganate | Aqueous, Reflux (67 hours) | 97 mol% (mixed isomers) |

| 2,5-dichloro-1,4-dimethylbenzene | Not specified | Acetic acid | Not specified (for terephthalic acid isomer) |

An alternative approach involves the direct halogenation of an isophthalic acid precursor. For example, 4,6-dichloroisophthalic acid can be synthesized by the chlorination of isophthalic acid using chlorine gas in the presence of a catalyst like iron(III) chloride at elevated temperatures.

While direct halogenation of isophthalic acid is a viable route, another strategy involves the halogenation of a different starting material, followed by the introduction of carboxylic acid groups. For instance, 2,5-dichloropyridine (B42133) can be prepared from maleic diester through a series of reactions including condensation, hydrogenation cyclization, and chlorination. google.com Although this example leads to a pyridine (B92270) derivative, it illustrates the multi-step approach of building a halogenated ring system before introducing the desired functional groups.

A related strategy starts with p-dichlorobenzene, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride in the presence of aluminum trichloride (B1173362) to produce 2,5-dichloroacetophenone. google.com This intermediate can then be further functionalized.

Advanced Synthetic Approaches and Reaction Condition Optimization

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These include mechanochemical techniques and the application of green chemistry principles.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.com In the context of this compound synthesis, this could involve using safer solvents, reducing energy consumption, and employing catalytic methods. vapourtec.comfrontiersin.org

For example, the use of hazardous reagents like chlorine gas in halogenation reactions could potentially be replaced with greener alternatives. google.com The development of a green and safe preparation method for 2,5-dichloropyridine, which utilizes maleic diester and avoids highly toxic reagents, showcases the application of green chemistry principles in the synthesis of related halogenated compounds. google.com The principles of green chemistry are increasingly being applied to the synthesis of various heterocyclic compounds, with a focus on efficient catalytic methodologies and the use of non-toxic and biodegradable chemicals. frontiersin.org

Derivatization Strategies of this compound

Derivatization involves chemically modifying a compound to enhance its properties for a specific application or to facilitate its analysis. researchgate.netsigmaaldrich.com this compound can serve as a starting material for the synthesis of various derivatives.

One common derivatization reaction for carboxylic acids is esterification. For example, 2,4-dichloro-isophthalic acid can be converted to its dimethyl ester. lookchem.com Another important derivatization is the conversion of the carboxylic acid groups to acyl chlorides. For instance, 5-amino-2,4,6-triiodoisophthalic acid can be reacted with a chlorinating agent like solid phosgene (B1210022) to form 5-amino-2,4,6-triiodoisophthaloyl dichloride. patsnap.com This acyl dichloride is a reactive intermediate that can be used to synthesize other compounds.

The chlorine atoms on the benzene (B151609) ring can also be targets for derivatization through nucleophilic substitution reactions, although this is more challenging on an electron-deficient ring. The presence of the electron-withdrawing chlorine atoms makes the carboxylic acid groups more acidic compared to isophthalic acid itself.

| Derivative Type | Reagents | Product Example |

| Ester | Methanol (B129727) | 2,4-dichloro-isophthalic acid dimethyl ester lookchem.com |

| Acyl Chloride | Solid Phosgene | 5-amino-2,4,6-triiodoisophthaloyl dichloride patsnap.com |

Esterification and Amidation Reactions

The two carboxylic acid groups of this compound are the primary sites for derivatization through esterification and amidation reactions. These transformations are fundamental in modifying the compound's properties and incorporating it into larger molecular frameworks.

Esterification

The conversion of the carboxylic acid groups to esters can be achieved through several standard methods. The resulting diesters are often used as plasticizers or as monomers for polyester (B1180765) synthesis.

Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. masterorganicchemistry.com The reaction involves heating the dicarboxylic acid with an excess of an alcohol (such as methanol or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

Carbodiimide-Mediated Esterification : For reactions requiring milder conditions, particularly when dealing with sensitive substrates, coupling agents are employed. A common method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature and under non-acidic conditions, forming a highly reactive O-acylisourea intermediate. orgsyn.orgfishersci.co.uk

From Acyl Halides : Esters can also be synthesized by first converting the dicarboxylic acid to its more reactive diacyl chloride derivative. The subsequent reaction of the diacyl chloride with an alcohol, a process known as alcoholysis, yields the corresponding ester. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. libretexts.org

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Heating in excess alcohol. | masterorganicchemistry.com |

| Carbodiimide Coupling | Alcohol (ROH), DCC or EDC, DMAP (catalyst) | Aprotic solvent (e.g., DCM) at room temperature. | orgsyn.org |

| Via Acyl Chloride | Alcohol (ROH), Pyridine or other base | Reaction of the pre-formed diacyl chloride with alcohol. | libretexts.org |

Amidation

Amidation reactions convert the carboxylic acid groups into amide linkages, which are crucial in the synthesis of polyamides and various biologically active molecules.

Via Acyl Chlorides : The most common route for amidation involves the initial conversion of this compound to 2,5-dichloroisophthaloyl dichloride. fishersci.co.uk The resulting diacyl chloride readily reacts with primary or secondary amines (aminolysis) to form the corresponding diamide. Two equivalents of the amine are often used: one to act as the nucleophile and the second to act as a base to neutralize the HCl generated during the reaction. libretexts.org

Direct Amide Coupling : Direct condensation of the carboxylic acid with an amine is possible using coupling reagents developed for peptide synthesis. fishersci.co.uk Reagents like EDC, often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid to facilitate amide bond formation. nih.gov This method is particularly useful for coupling with less reactive, electron-deficient amines where other methods may be sluggish. nih.gov

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Via Acyl Chloride | Amine (RNH₂ or R₂NH), Base (e.g., excess amine or pyridine) | Reaction of the pre-formed diacyl chloride with the amine in a suitable solvent. | fishersci.co.uklibretexts.org |

| Direct Coupling | Amine (RNH₂ or R₂NH), Coupling reagents (e.g., EDC, HOBt, DIPEA) | Aprotic solvent at room temperature. | nih.gov |

Further Functionalization at Aromatic Ring Positions

The aromatic ring of this compound is heavily influenced by its substituents. The two chlorine atoms and two carboxylic acid groups are all electron-withdrawing, which significantly deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation. colab.ws Such reactions, if they proceed at all, would require harsh conditions.

The directing effects of the existing groups determine the position of any potential substitution. The available positions on the ring are C4 and C6.

The chlorine at C2 directs incoming electrophiles to its ortho (C3, substituted) and para (C6) positions.

The chlorine at C5 directs to its ortho (C4, C6) and para (C1, substituted) positions.

The carboxylic acid at C1 directs to its meta (C5, substituted) position.

The carboxylic acid at C3 directs to its meta (C1, substituted and C5, substituted) positions.

Considering these effects, the chlorine atoms strongly direct any potential electrophilic attack to the C4 and C6 positions. Therefore, further functionalization via electrophilic substitution would be expected to occur at these sites.

| Substituent | Position | Type | Activated/Deactivated | Directing Influence |

|---|---|---|---|---|

| -COOH | C1, C3 | Electron-Withdrawing | Strongly Deactivating | Meta |

| -Cl | C2, C5 | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Deactivating | Ortho, Para |

Given the electron-deficient nature of the ring, nucleophilic aromatic substitution (SNAr) is a more plausible transformation, where a strong nucleophile could displace one or both of the chlorine atoms. The presence of the strongly electron-withdrawing carboxylic acid groups (especially when deprotonated) enhances the ring's susceptibility to nucleophilic attack.

Formation of Anhydrides and Acyl Halides

Conversion to more reactive derivatives like acyl halides and anhydrides is a common strategy to increase the synthetic utility of this compound.

Formation of Acyl Halides

The dicarboxylic acid can be readily converted into its corresponding diacyl chloride, 2,5-dichloroisophthaloyl dichloride. chemicalbook.com Acyl chlorides are highly reactive intermediates used in a wide range of acylation reactions. libretexts.org

Reaction with Thionyl Chloride : A widely used laboratory method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). fishersci.co.uk The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.

Reaction with Oxalyl Chloride : Oxalyl chloride ((COCl)₂) is another effective reagent that operates under mild conditions. Its byproducts (CO, CO₂, HCl) are also gases. fishersci.co.uk

Reaction with Phosphorus Chlorides : Reagents such as phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃) can also be used to synthesize acyl chlorides from carboxylic acids. uni-stuttgart.de

| Reagent | Byproducts | Typical Conditions | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Refluxing, often with catalytic DMF. | fishersci.co.uk |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Aprotic solvent at or below room temperature. | fishersci.co.uk |

| Phosphoryl Chloride (POCl₃) | H₃PO₄ derivatives | Heating with the reagent. | uni-stuttgart.de |

Formation of Anhydrides

Unlike phthalic acid (a 1,2-dicarboxylic acid), which readily forms a stable, five-membered cyclic anhydride (B1165640) upon heating, this compound is a 1,3-dicarboxylic acid and thus cannot form a simple intramolecular monomeric anhydride. Instead, it can form polymeric or linear anhydrides.

Dehydration : Intermolecular dehydration of two carboxylic acid molecules can be forced by heating with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or by refluxing in acetic anhydride. wikipedia.orgchemistrysteps.com This results in the formation of a linear anhydride linkage.

From Acyl Chlorides : Anhydrides can also be synthesized by reacting the diacyl chloride with a salt of a carboxylic acid (including the disodium (B8443419) salt of this compound itself). libretexts.org This reaction follows a nucleophilic acyl substitution mechanism where the carboxylate acts as the nucleophile. libretexts.org

Coordination Chemistry and Metal Organic Frameworks Mofs Research

2,5-Dichloroisophthalic Acid as a Ligand in Coordination Assemblies

As a derivative of isophthalic acid, this compound is an organic molecule that can act as a ligand, donating its electron pairs to a central metal atom to form a coordination complex. The two carboxylate groups are the primary coordination sites, allowing the molecule to bridge between metal centers to form one-, two-, or three-dimensional assemblies.

Coordination Modes and Geometries with Metal Ions

The carboxylate groups of this compound can coordinate to metal ions in several ways, influencing the dimensionality and topology of the resulting coordination polymer. The coordination number and preferred geometry of the metal ion also play a critical role in determining the final structure. wikipedia.orglibretexts.orglibretexts.orgncert.nic.in Common coordination geometries include octahedral, tetrahedral, and square planar. wikipedia.orglibretexts.orgsavemyexams.com

The versatility of the carboxylate group allows for multiple coordination modes, as detailed in the table below.

| Coordination Mode | Description |

| Monodentate | Only one oxygen atom of the carboxylate group binds to a single metal center. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. |

| Bidentate Bridging | Each oxygen atom of the carboxylate group binds to a different metal center, bridging them. |

| Tridentate | A combination of chelating and bridging modes involving one or both oxygen atoms. |

This table illustrates the common coordination modes for carboxylate-based ligands like this compound.

For example, studies on the isomeric ligand, 4,5-dichlorophthalic acid, show it forms coordination polymers with lanthanide ions with the general formula [Ln₂(dcpa)₃(H₂O)₅·3H₂O]∞. acs.orgresearchgate.net In these structures, the dichlorophthalate ligands link the lanthanide centers, demonstrating the capacity of dichlorinated dicarboxylates to form stable, extended networks. acs.orgresearchgate.net Similarly, this compound is expected to utilize its two carboxylate groups to bridge metal centers, such as transition metals or lanthanides, leading to diverse architectures from simple dimers to complex 3D frameworks. mdpi.comresearchgate.net The final geometry around the metal ion, whether it be octahedral for a metal like cobalt(II) or a higher coordination number for a lanthanide like europium(III), will depend on the metal's electronic configuration and size. libretexts.orgchemrxiv.org

Influence of Chlorine Substituents on Coordination Behavior

The two chlorine atoms on the benzene (B151609) ring of this compound significantly modify its properties compared to the parent isophthalic acid. These substituents exert both electronic and steric effects that influence the ligand's coordination behavior.

Electronic Effects : Chlorine is an electron-withdrawing group. This inductive effect increases the acidity of the carboxylic acid protons, which can affect the deprotonation process during synthesis. The increased acidity may alter the optimal pH conditions required for crystallization. researchgate.net

Steric Effects : The presence of chlorine atoms can sterically hinder certain coordination geometries or influence the orientation of the ligand as it approaches the metal center. This can affect the final dimensionality of the coordination polymer. Research on other substituted isophthalic acids has shown that changing the substituent from hydrogen to hydroxyl to a bulky tert-butyl group alters the coordination number of the metal and reduces the dimensionality of the resulting framework. researchgate.net

Weak Interactions : Chlorine atoms can participate in non-covalent interactions, such as halogen bonding or C-H···Cl hydrogen bonds. researchgate.net In complexes made with 2,4,5,6-tetrachloro-1,3-benzenedicarboxylic acid, such weak interactions have been shown to play a crucial role in assembling 1D or 2D coordination networks into 3D supramolecular architectures. researchgate.net It is plausible that the chlorine atoms of this compound could similarly direct the extended solid-state structure through such interactions.

Construction of Metal-Organic Frameworks (MOFs) with this compound Linkers

MOFs are a subclass of coordination polymers characterized by their high porosity and crystallinity. The geometric and chemical nature of the this compound linker makes it a candidate for the construction of novel MOFs.

Rational Design Principles for MOF Synthesis

The synthesis of MOFs is often guided by principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. When using this compound as a linker, key design considerations include:

Secondary Building Units (SBUs) : The linker would connect inorganic SBUs, which are the metal-containing clusters (e.g., a paddle-wheel dicopper cluster or a Zn₄O cluster). The geometry of the SBU and the geometry of the linker together determine the topology of the resulting MOF.

Node-and-Spacer Approach : In this model, the SBUs act as nodes and the organic linkers act as the spacers connecting them. This compound is a linear or bent spacer, depending on the rotation around the C-C bonds, which can give rise to various network topologies.

Solvothermal and Hydrothermal Synthesis Methodologies

Solvothermal and hydrothermal methods are the most common techniques for synthesizing MOFs from their constituent metal salts and organic linkers. ossila.comnih.gov

Solvothermal Synthesis : This method involves heating the reactants in a sealed vessel containing an organic solvent at a temperature above its boiling point. acs.org This creates high pressure, which facilitates the dissolution of reactants and the crystallization of the MOF. Solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are frequently used. acs.orggoogle.com This technique would be suitable for synthesizing MOFs from this compound and various metal salts. acs.org

Hydrothermal Synthesis : This technique is similar to the solvothermal method but uses water as the solvent. google.com It is particularly useful when the reactants are water-soluble. google.com The synthesis of coordination polymers using related dichlorinated ligands, such as 4,5-dichlorophthalate, has been successfully achieved in aqueous media, suggesting the viability of this method for this compound as well. acs.orgresearchgate.netresearchgate.net

The choice of solvent, temperature, reaction time, and reactant concentrations are critical parameters that can be tuned to control the phase, crystal size, and morphology of the resulting MOF. nih.gov

Post-Synthetic Modification of this compound-Based MOFs

Post-synthetic modification (PSM) is a powerful strategy for functionalizing MOFs after their initial synthesis has been completed. nih.gov This allows for the incorporation of chemical functionalities that might not be stable under the conditions of MOF synthesis. For a hypothetical MOF constructed with a this compound linker, several PSM strategies could be envisioned:

Coordination Modification : If the metal nodes within the MOF have open coordination sites, new ligands could be introduced to these sites to alter the framework's properties.

Linker Exchange : It may be possible to partially or fully exchange the this compound linkers with other linkers possessing different functional groups.

Mixed-Ligand Systems : If the MOF was intentionally synthesized with a second type of linker bearing a reactive group (e.g., an amino group), that group could be chemically modified. The this compound would serve as a stable, structural component while the modification occurs on the more reactive co-linker.

The chlorine atoms on the linker are generally unreactive and would likely remain intact during most PSM procedures, providing a stable backbone for further functionalization of the MOF.

Structural Characterization of this compound-Based MOFs

The precise three-dimensional arrangement of atoms within a Metal-Organic Framework is fundamental to understanding and predicting its properties. For MOFs incorporating this compound, a combination of crystallographic, spectroscopic, and diffraction techniques is employed to achieve a comprehensive structural elucidation.

Crystallographic Analysis of Framework Architectures

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement of crystalline materials, including MOFs. nih.govrsc.org This technique allows for the precise visualization of the framework's architecture, revealing how the this compound linkers coordinate with metal ions or clusters to form extended, porous networks. nih.govrsc.org

Spectroscopic and Diffraction Techniques for Structural Elucidation

While single-crystal X-ray diffraction is the gold standard, it is not always feasible to grow crystals of sufficient size and quality. rsc.org In such cases, powder X-ray diffraction (PXRD) becomes an indispensable tool for structural analysis. rsc.orgresearchgate.net PXRD patterns serve as a fingerprint for a crystalline material and can be used to confirm the phase purity of a synthesized MOF. researchgate.net For microcrystalline MOF powders, ab initio structure solution from PXRD data, though more complex than SCXRD analysis, is a powerful technique to determine the crystal structure. rsc.org Recently, advanced computational methods like equivariant deep generative models are being developed to predict crystal structures directly from PXRD data. nih.gov

In addition to diffraction methods, various spectroscopic techniques provide complementary structural information. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the coordination of the carboxylate groups of the this compound to the metal centers and to verify the presence of the organic linker within the framework. researchgate.net

Advanced Applications of this compound-Derived MOFs

The unique structural features of MOFs, such as high porosity, large surface area, and tunable pore environments, make them promising materials for a wide range of advanced applications. frontiersin.orgprometheanparticles.co.uk The incorporation of this compound as a linker can impart specific properties to the resulting MOFs, influencing their performance in catalysis, gas separation, and optoelectronics.

Research into Catalytic Applications (e.g., heterogeneous catalysis, electrocatalysis)

Metal-Organic Frameworks are extensively investigated as heterogeneous catalysts due to their well-defined active sites, high surface area, and tunable porosity. nih.govd-nb.inforesearchgate.net The metal nodes within the MOF structure can act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic or other catalytically active groups, leading to bifunctional catalysts. nih.gov MOFs can be used in a variety of organic transformations, including but not limited to, oxidation reactions, coupling reactions, and condensation reactions. d-nb.infomdpi.com The porous nature of MOFs allows them to act as nanoreactors, potentially controlling the stereoselectivity of polymerization reactions. nih.govmdpi.com

In the realm of electrocatalysis, MOFs are emerging as promising materials for reactions such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting technologies. rsc.orgrsc.org The efficiency of MOF-based electrocatalysts is influenced by their morphology, distribution of metal-active sites, and structural integrity. rsc.org Strategies to enhance the electrocatalytic performance of MOFs include the synthesis of two-dimensional conductive MOFs and the creation of unsaturated metal sites. rsc.org For instance, cobalt-based MOFs have demonstrated exceptional efficiency with low overpotentials for both HER and OER. rsc.org MOF-based electrodes can also be fabricated for applications like the oxygen evolution reaction, where the MOF surface may undergo remodeling to form highly active metal oxyhydroxides. oaepublish.com

Table 1: Examples of Catalytic Applications of MOFs

| Catalytic Application | MOF System Example | Key Features |

|---|---|---|

| Heterogeneous Catalysis | MOF-199 | Reusable catalyst for Ullmann-type reactions. d-nb.info |

| ZIF-8 | Catalyzes transesterification via surface acid-base sites. nih.gov | |

| Cobalt-based MOFs | High stereoselectivity in 1,3-butadiene (B125203) polymerization. nih.gov | |

| Electrocatalysis | Cobalt-based MOFs | Efficient for Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER). rsc.org |

Exploration in Gas Sorption and Separation Technologies

The tunable pore sizes and chemical functionality of MOFs make them excellent candidates for gas sorption and separation. frontiersin.orge3s-conferences.org By carefully selecting the metal ions and organic linkers, it is possible to design MOFs with high selectivity for specific gases, such as carbon dioxide (CO₂). osti.gov The introduction of functional groups, like amino or nitro groups, into the MOF structure can significantly enhance CO₂ uptake and selectivity over other gases like methane (B114726) (CH₄) and nitrogen (N₂). osti.gov This makes them promising for applications in natural gas sweetening (CO₂/CH₄ separation) and carbon capture from flue gas (CO₂/N₂ separation). osti.gov

The separation performance of MOFs is based on either kinetic separation, which relies on differences in the diffusion rates of gas molecules, or equilibrium-based separation, which depends on the differences in adsorption affinity. The uniform pore apertures of MOFs are a key advantage for achieving high selectivity. mdpi.com MOF-based membranes are also being developed to overcome the limitations of traditional polymeric membranes for gas separation. iatmi.or.id

Table 2: Gas Sorption and Separation Applications of MOFs

| Application | MOF Type | Target Gas | Key Finding |

|---|---|---|---|

| Carbon Capture | Amino- and nitro-functionalized 2D MOFs | CO₂ | Higher sorption selectivity over CH₄ and N₂. osti.gov |

| Natural Gas Sweetening | Amino- and nitro-functionalized 2D MOFs | CO₂ | Enhanced separation from CH₄. osti.gov |

Photofunctional and Optoelectronic Material Research

The inherent hybrid nature of MOFs, combining inorganic metal centers and organic chromophoric linkers, provides a platform for designing advanced photofunctional and optoelectronic materials. researchgate.net The optoelectronic properties of MOFs, such as photoconductivity and photocurrent generation, are being actively explored. researchgate.net The semiconducting nature of some MOFs allows for the excitation of electrons upon light absorption, leading to the generation of a photocurrent. researchgate.net

The spatial arrangement and interaction of chromophores within the MOF structure are critical for achieving desired optical and electronic properties. rsc.org For example, the assembly of chromophores as dimers versus separated monomers can lead to red-shifted photoluminescence and enhanced photocurrent. rsc.org MOFs can also be used to create electrochromic devices, where the color of the material changes reversibly upon applying an electrical voltage. chemrxiv.org

Table 3: Photofunctional and Optoelectronic Research in MOFs

| Research Area | MOF System Example | Observed Property/Application |

|---|---|---|

| Photocurrent Generation | MOF-5 thin films | Photoelectrochemical detection of ascorbic acid. researchgate.net |

| Electrochromism | Mn-MOF-74 film | Reversible color change upon electrical biasing. chemrxiv.org |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-nitroisophthalic acid |

| Pyridine-2,6-dicarboxylic acid |

| Biphenyl-4,4′-dicarboxylic acid |

| Bismuth-terephthalate |

| 2-nitro-1,4-benzenedicarboxylic acid |

| 1,4-naphthalenedicarboxylic acid |

| 2-amino-1,4-benzenedicarboxylic acid |

| 1,4-diazabicyclo researchgate.netresearchgate.netresearchgate.net-octane |

| 2,5-dihydroxyterepthalic acid |

| 4,6-dihydroxyisophthalic acid |

| 2,2′-bipyridine-5,5-dicarboxylic acid |

| 5-((4′-(tetrazol-5′′-yl)benzyl)oxy)isophthalic acid |

| 2,2′-bithiophen-5,5′-dicarboxylate |

| 1,3,5-benzenetricarboxylic acid |

| 2,5-furandicarboxylic acid |

| 5-Chloronicotinic acid |

| 2-amino-1,3,5-benzenetricarboxylate |

| Allopurinol |

| Terephthalic acid |

| Ascorbic acid |

| Carbon dioxide |

| Methane |

| Nitrogen |

| Sulfur dioxide |

| Hydrogen sulfide |

| Ammonia |

| Nitrogen oxides |

| Hydrogen |

Sensing Applications of this compound-Based Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed using this compound as a ligand have demonstrated significant potential in the field of chemical sensing. The incorporation of this particular ligand can lead to frameworks with high stability and excellent luminescent properties, which are crucial for the development of sensitive and selective sensors for various analytes. Research in this area has focused on exploiting the luminescence quenching or enhancement effects upon interaction of the CP with target molecules or ions.

A notable example is a cadmium(II)-based coordination polymer, denoted as [Cd(DCTP)(L)(OH)]n (where H₂DCTP is 2,5-dichloroterephthalic acid and L is 2-((1H-imidazol-1-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazole), which has been synthesized and characterized for its sensing capabilities. rsc.org This compound exhibits a two-dimensional layer structure that is further extended into a three-dimensional supramolecular framework through hydrogen bonding. rsc.org The resulting material is stable in water and displays strong luminescence, making it an effective probe for detecting specific pollutants. rsc.org

This Cd(II)-based CP has been successfully employed as a bifunctional luminescent sensor for the detection of the antibiotic pefloxacin (B1679150) (PEF) and the dichromate anion (Cr₂O₇²⁻) in aqueous solutions. rsc.org The sensing mechanism relies on the quenching of the polymer's intrinsic luminescence upon interaction with these analytes. The probe demonstrates high sensitivity, selectivity, and good anti-interference, even in the presence of other potentially competing ions. rsc.org

The research findings highlight the efficacy of this this compound-based coordination polymer as a reusable sensor. The detailed performance of this material as a luminescent sensor is summarized in the table below.

| Coordination Polymer | Target Analyte | Sensing Mechanism | Limit of Detection (LOD) | Ref. |

| [Cd(DCTP)(L)(OH)]n | Pefloxacin (PEF) | Luminescence Quenching | 3.82 x 10⁻⁷ mol L⁻¹ | rsc.org |

| [Cd(DCTP)(L)(OH)]n | Dichromate (Cr₂O₇²⁻) | Luminescence Quenching | 5.97 x 10⁻⁷ mol L⁻¹ | rsc.org |

The development of such coordination polymers underscores the importance of ligand design in creating functional materials for environmental monitoring and chemical detection. The robust nature and sensitive response of these this compound-based CPs pave the way for the creation of advanced sensory materials.

Supramolecular Chemistry and Self Assembly Investigations

Non-Covalent Interactions of 2,5-Dichloroisophthalic Acid

The presence of carboxylic acid and chlorine functional groups on the aromatic ring suggests that this compound has the potential to engage in a variety of non-covalent interactions. Carboxylic acids are strong hydrogen bond donors and acceptors, while chlorine atoms can act as halogen bond donors. The aromatic ring itself can participate in π-π stacking. However, specific research detailing the interplay and structural consequences of these interactions for this molecule is not available.

Design and Synthesis of this compound-Based Supramolecular Architectures

The design and synthesis of complex supramolecular structures rely on the predictable nature of non-covalent interactions of the building blocks. While this compound presents potential as a versatile building block, its application in this area appears to be unexplored.

Dynamic Supramolecular Systems Incorporating this compound

No published research is available on the use of this compound in dynamic supramolecular systems. Therefore, no detailed research findings or data tables can be provided.

Polymer Chemistry and Functional Materials Research

2,5-Dichloroisophthalic Acid as a Monomer in Polymer Synthesis

The presence of two reactive carboxylic acid groups allows this compound to undergo polymerization reactions, primarily through polycondensation, to form long-chain macromolecules.

Polycondensation Reactions (e.g., polyesters, polyamides)

Polycondensation is a step-growth polymerization process where bifunctional or polyfunctional monomers react to form larger structural units while releasing smaller molecules such as water. farabi.university this compound is a key building block in the synthesis of polyesters and polyamides through this method.

Polyesters: When reacted with diols (compounds with two hydroxyl groups), this compound forms polyesters. The ester linkages are created through the reaction of the carboxylic acid groups of the dichloroisophthalic acid and the hydroxyl groups of the diol. nih.govnih.gov The synthesis of polyesters from dicarboxylic acids and diols often requires high temperatures and sometimes catalysts to drive the reaction towards the formation of high molecular weight polymers. nih.gov

Polyamides: Similarly, reacting this compound with diamines (compounds with two amino groups) leads to the formation of polyamides. chemguide.co.uk The amide linkages, which characterize polyamides like Nylon and Kevlar, are formed between the carboxylic acid groups and the amino groups. chemguide.co.ukrsc.org The synthesis of high molecular weight polyamides can be achieved through various polycondensation techniques, including melt polycondensation. rsc.orgscispace.com

The general scheme for the polycondensation of this compound with a diol or a diamine is depicted below:

Polyester (B1180765) Synthesis: n HO-R-OH + n HOOC-Ar(Cl)₂-COOH → [-O-R-O-CO-Ar(Cl)₂-CO-]ₙ + 2n H₂O (Diol) + (this compound) → (Polyester) + (Water)

Polyamide Synthesis: n H₂N-R-NH₂ + n HOOC-Ar(Cl)₂-COOH → [-NH-R-NH-CO-Ar(Cl)₂-CO-]ₙ + 2n H₂O (Diamine) + (this compound) → (Polyamide) + (Water)

Influence of Dichloro Substitution on Polymer Properties and Architecture

The two chlorine atoms on the benzene (B151609) ring of this compound significantly influence the properties and architecture of the resulting polymers.

Enhanced Thermal Stability: The presence of halogen atoms, such as chlorine, can increase the thermal stability of polymers. dtic.milnih.gov The strong carbon-chlorine bonds contribute to a more rigid polymer backbone, requiring higher temperatures for decomposition.

Modified Solubility: The introduction of chlorine atoms can alter the solubility of the polymers in various organic solvents. rsc.org This can be advantageous for processing and fabricating the polymers into films, fibers, or other forms.

Altered Electronic Properties: The electron-withdrawing nature of the chlorine atoms can modify the electronic properties of the polymer. This can be particularly relevant in the development of materials for electronic and optoelectronic applications. nih.govrsc.org

Fabrication of this compound-Containing Functional Polymers

The unique properties imparted by the 2,5-dichloro-substituted aromatic ring make this monomer a valuable component in the fabrication of functional polymers with specific applications.

Optically Active Polymers

Optically active polymers are materials that can rotate the plane of polarized light. This property arises from the presence of chiral centers in the polymer structure. nih.gov While this compound itself is not chiral, it can be copolymerized with chiral monomers to create optically active polymers. rsc.orgscispace.com The synthesis of such polymers often involves asymmetric polymerization techniques. rsc.org The resulting chiral polymers can have applications in areas such as chiral separations, sensors, and nonlinear optics. nih.gov

High-Performance Polymer Research

High-performance polymers are materials that exhibit exceptional properties such as high thermal stability, excellent mechanical strength, and resistance to chemicals. solvay.com The incorporation of the rigid and thermally stable this compound moiety into polymer backbones can contribute to these desirable characteristics. solvay.comresearchgate.net Research in this area focuses on synthesizing polymers that can withstand harsh environments and perform reliably in demanding applications, such as in the aerospace, automotive, and electronics industries. solvay.com For instance, aromatic polyesters and polyamides containing halogenated monomers are investigated for their enhanced flame retardancy and thermal properties. nih.gov

Research Findings on Polymers Containing Dichloro-Substituted Aromatic Moieties

| Polymer Type | Monomers | Key Findings |

| Polyesters | This compound, various diols | Enhanced thermal stability, modified solubility, potential for high-performance applications. |

| Polyamides | This compound, various diamines | High thermal stability, good mechanical properties, potential for use in engineering plastics. |

| Optically Active Copolymers | This compound, chiral co-monomers | Creation of chiral materials with potential applications in optics and separations. |

Two-Dimensional Polymers (2DPs) from this compound Building Blocks

Two-dimensional polymers (2DPs) are sheet-like macromolecules with a regular, repeating internal structure. wikipedia.org These materials are of great interest due to their unique electronic, mechanical, and optical properties. rsc.org The synthesis of 2DPs often involves the self-assembly of specifically designed monomers on a surface or at an interface. arxiv.org

This compound, with its defined geometry and reactive functional groups, can serve as a potential building block for the bottom-up synthesis of 2DPs. The directional nature of the carboxylic acid groups can guide the formation of a regular, covalently linked network in two dimensions. The chlorine substituents can further influence the intermolecular interactions and the packing of the polymer sheets, potentially leading to novel electronic properties within the 2D plane. mpg.de Research in this emerging field explores the design of monomers like this compound to create well-defined 2D polymers with tailored functionalities for applications in electronics, membranes, and catalysis. rsc.orgnih.gov

Theoretical and Computational Studies of 2,5 Dichloroisophthalic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the geometric and electronic characteristics of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which numerous properties can be derived.

For 2,5-dichloroisophthalic acid, DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), can be used to perform geometry optimization. tandfonline.com This process finds the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as 2,4-dichlorobenzoic acid and isophthalic acid, have shown excellent agreement between DFT-calculated geometries and experimental data from spectroscopic methods. aip.orgijastems.org The planarity of the benzene (B151609) ring and the orientation of the two carboxylic acid groups and two chlorine atoms are key structural features that would be determined. Like isophthalic acid, this compound can exist in different conformations depending on the relative orientation of the carboxylic acid groups, and calculations can predict the relative energies of these conformers. aip.org

Beyond molecular geometry, quantum calculations elucidate electronic properties. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability; a smaller gap often suggests higher reactivity. tandfonline.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is key to understanding intermolecular interactions. researchgate.net

Table 1: Illustrative Calculated Structural Parameters for a Dichlorinated Benzoic Acid Analogue (2,4-Dichlorobenzoic Acid) using DFT/B3LYP/6-31+G(d,p)

This table serves as an example of the type of data generated from quantum chemical calculations. The values are for a similar molecule and illustrate the precision of the method.

| Parameter | Bond | Calculated Value |

| Bond Length | C=O | 1.20 Å |

| Bond Length | C-O | 1.35 Å |

| Bond Length | C-Cl (C2) | 1.74 Å |

| Bond Length | C-Cl (C4) | 1.73 Å |

| Bond Length | C-C (aromatic avg.) | ~1.40 Å |

| Bond Angle | O=C-O | ~122° |

| Bond Angle | C-C-Cl | ~120° |

| Data derived from studies on 2,4-Dichlorobenzoic acid. ijastems.org |

Molecular Dynamics Simulations for Supramolecular Assemblies and MOFs

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a dynamic view of molecular behavior, which is essential for understanding processes like self-assembly and the function of materials like Metal-Organic Frameworks (MOFs).

In the context of this compound, MD simulations can model how individual molecules interact in a solvent to form larger, ordered structures known as supramolecular assemblies. The carboxylic acid groups are capable of forming strong hydrogen bonds, which would be the primary driving force for self-assembly into dimers, chains, or more complex networks. Simulations can reveal the stability of these hydrogen-bonded structures and the dynamics of their formation and dissolution. acs.org

Furthermore, this compound is a potential organic linker for the synthesis of MOFs. MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating a porous structure. researchgate.netd-nb.info MD simulations are invaluable for studying MOFs by:

Modeling Framework Flexibility: Simulating the dynamic behavior of the MOF structure, including the vibrations and rotations of the this compound linker.

Studying Guest Adsorption and Diffusion: Investigating how guest molecules (e.g., gases like CO₂, CH₄) move within the pores of the MOF. researchgate.netqucosa.de This is critical for assessing the material's potential for applications in gas storage and separation.

Investigating Structural Stability: Assessing the thermal and mechanical stability of the MOF framework under different conditions.

Studies on MOFs constructed from isophthalic acid and its derivatives have successfully used MD and Monte Carlo simulations to predict gas adsorption capacities and diffusion behaviors, which align well with experimental results. researchgate.netnih.gov

Prediction of Reactivity and Interaction Mechanisms

Computational chemistry offers robust methods for predicting the chemical reactivity of a molecule. For this compound, reactivity is largely governed by the electronic effects of its substituents: the two electron-withdrawing chlorine atoms and the two deactivating carboxylic acid groups.

The primary influence of the chlorine atoms is their strong inductive effect, which withdraws electron density from the benzene ring. sparkl.mesavemyexams.com This has several consequences:

Increased Acidity: The electron withdrawal stabilizes the carboxylate anion (–COO⁻) that forms upon deprotonation. This stabilization makes the loss of a proton (H⁺) more favorable, increasing the acidity of the carboxylic acid groups compared to unsubstituted isophthalic acid. savemyexams.com Computational models can quantify this by calculating the pKa values.

Enhanced Electrophilicity: The withdrawal of electron density makes the carbonyl carbons of the carboxylic acid groups more electrophilic and thus more susceptible to attack by nucleophiles in acyl substitution reactions. libretexts.org The reactivity of aromatic carboxylic acid derivatives is known to be enhanced by electron-withdrawing groups. tcichemicals.com

Computational methods like the analysis of MEP maps and Fukui functions (derived from DFT) can precisely predict the most likely sites for electrophilic and nucleophilic attack. For this compound, these calculations would highlight the acidic nature of the carboxylic protons, the electrophilicity of the carbonyl carbons, and the influence of the chlorine atoms on the electron density of the aromatic ring. Such predictions are vital for designing synthetic pathways and understanding interaction mechanisms with other chemical species. researchgate.netwiley.com

Ligand Field Theory and Coordination Environment Analysis

When this compound acts as a ligand in a coordination complex with a transition metal ion, its interaction with the metal's d-orbitals can be described by Ligand Field Theory (LFT). wikipedia.org LFT is an application of molecular orbital theory that explains the electronic structure, color, and magnetic properties of coordination compounds. uwimona.edu.jmlibretexts.org

Upon deprotonation, the two carboxylate groups of the 2,5-dichloroisophthalate dianion can bind to a metal center. It can act as a chelating ligand, forming a stable ring structure with the metal ion. According to LFT, the ligand's orbitals interact with the metal's d-orbitals, causing them to split into different energy levels. wikipedia.org

In a common octahedral coordination environment, the five degenerate d-orbitals of the metal ion split into two sets: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). youtube.com The energy difference between these sets is known as the ligand field splitting parameter (Δo).

Key analyses using LFT include:

Spectrochemical Series: Carboxylate ligands are generally considered weak-field ligands. This means they cause a relatively small Δo. The spectrochemical series, an empirically determined list, ranks ligands according to their ability to cause d-orbital splitting. uwimona.edu.jm

Electronic Spectra: The magnitude of Δo determines the energy of light a complex absorbs. Transitions of electrons from the t₂g to the e_g orbitals correspond to the absorption of light in the visible region, which is why many transition metal complexes are colored. LFT can be used to predict and interpret these d-d transitions.

Magnetic Properties: The size of Δo, when compared to the electron pairing energy, determines whether a complex will be high-spin or low-spin. For a weak-field ligand like 2,5-dichloroisophthalate, Δo is often small, leading to high-spin complexes where electrons occupy the higher-energy e_g orbitals before pairing in the lower-energy t₂g orbitals. youtube.com

By applying LFT, chemists can predict and rationalize the properties of new coordination complexes and MOFs synthesized using this compound as a ligand. rsc.org

Future Research Directions and Translational Potential

Emerging Methodologies in Synthesis and Material Design

The synthesis of dichlorinated aromatic acids, including isomers of dichloroisophthalic acid, is an area of active development, with a focus on improving efficiency, safety, and selectivity. Traditional methods often involve the liquid-phase oxidation of the corresponding dichlorinated m-xylenes. For instance, a mixture of 2,4- and 4,6-dichloro-m-xylene can be oxidized using agents like potassium permanganate (B83412) in water at reflux to produce the corresponding dichloroisophthalic acids. google.com Another route involves the oxidation of 2,5-dichloro-1,4-dimethylbenzene to yield 2,5-dichloroterephthalic acid, a closely related compound. google.com

However, these conventional methods can present challenges, including harsh reaction conditions and the potential for hazardous outcomes. Notably, attempts to replicate certain literature procedures for the synthesis of related compounds like 4,6-dichloroisophthalic acid have led to violent explosions, underscoring the need for safer synthetic pathways. acs.org

Emerging research is likely to focus on catalyst-driven processes to achieve milder reaction conditions and higher yields. The development of novel catalytic systems, potentially involving transition metals, could enable more precise and efficient chlorination of isophthalic acid or oxidation of xylene precursors. Furthermore, advancements in flow chemistry could offer a safer and more scalable approach to handling potentially energetic reactions.

In material design, 2,5-dichloroisophthalic acid serves as a monomer for creating high-performance polymers, such as specialty polyesters and resins. Future work will likely explore its incorporation into advanced polymer architectures, including dendrimers and hyperbranched polymers, to create materials with tailored thermal, mechanical, and optical properties. Its rigid structure can impart high thermal stability and strength, making it a candidate for aerospace and electronic applications. mdpi.com

Interdisciplinary Research Frontiers

The true potential of this compound will be unlocked through collaboration across diverse scientific fields, particularly in the development of bio-inspired materials and advanced energy technologies.

Bio-Inspired Materials: Nature provides a vast blueprint for designing materials with remarkable properties, such as the strength of nacre or the self-healing capabilities of biological tissues. nih.gov Bio-inspired materials often rely on the precise assembly of molecular building blocks. nih.govmdpi.com The rigidity and defined geometry of this compound make it an attractive component for creating synthetic mimics of natural structural materials. It can be used to synthesize polymers that form ordered, hierarchical structures, potentially leading to composites with enhanced toughness and strength. nih.gov Furthermore, its derivatives could be used to create polymers with specific surface properties, mimicking the superhydrophobicity seen on lotus (B1177795) leaves, for applications in self-cleaning coatings and low-friction surfaces. mdpi.com

Advanced Energy Technologies: The global push for sustainable energy has created a demand for new materials for energy generation, storage, and efficiency. anl.gov High-performance polymers derived from this compound could find applications in this sector. For example, their thermal stability and chemical resistance are desirable for creating membranes for fuel cells or components for advanced batteries that operate under demanding conditions. The development of fluorinated polymers from related building blocks for the aerospace industry highlights the potential for creating materials that withstand harsh environments. mdpi.com There is also potential in creating materials for thin-film coatings, such as those used in solar cells, where durability and specific optical properties are crucial. anl.gov

Challenges and Opportunities in this compound Research

While the future of this compound research is promising, several challenges must be addressed to realize its full potential.

Challenges:

Synthetic Hazards: As previously mentioned, the synthesis of related dichlorinated acids can be hazardous, posing a significant barrier to large-scale production. acs.org Developing inherently safer synthesis routes is a critical challenge.

Cost and Availability: The multi-step syntheses and potential for low yields can make this compound and its precursors relatively expensive, limiting their use to high-value applications.

Opportunities:

Catalysis: The primary opportunity lies in the development of advanced catalytic systems. Heterogeneous catalysts could simplify product purification and catalyst recovery, making the synthesis more economically viable and environmentally friendly. nih.gov

Novel Polymers: There is a vast, underexplored opportunity to incorporate this compound into a wide range of polymers. Its di-functional nature allows it to be a key component in polyesters, polyamides, and polyimides, imparting enhanced properties.

Pharmaceutical and Agrochemical Intermediates: The reactivity of the carbon-chlorine bonds and the carboxylic acid groups makes it a versatile precursor for complex organic molecules. Derivatives of isophthalic acids have shown potential as anticancer and antifungal agents, suggesting that novel bioactive compounds could be synthesized from the 2,5-dichloro isomer.

The path forward for this compound research involves overcoming synthetic hurdles through modern catalytic science and leveraging its unique chemical characteristics in interdisciplinary applications to design the next generation of advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.